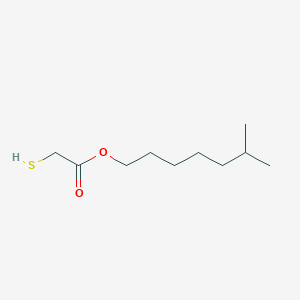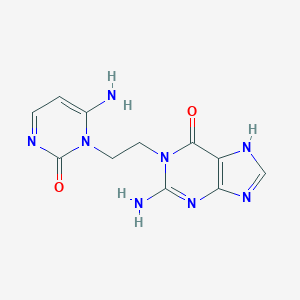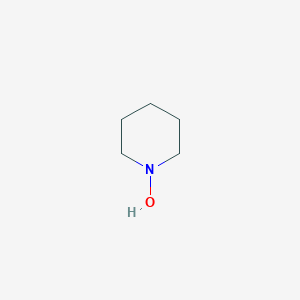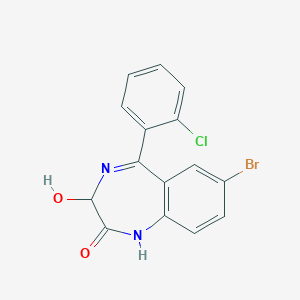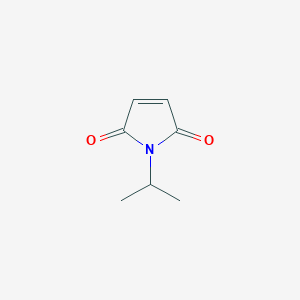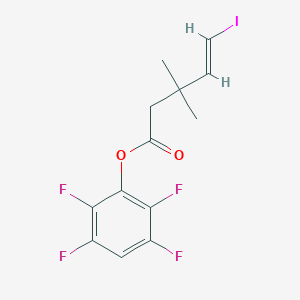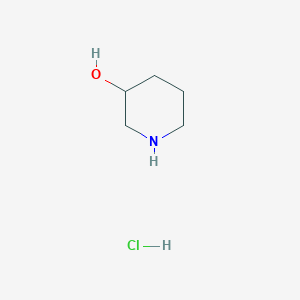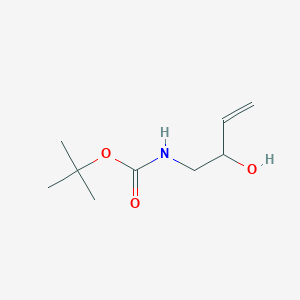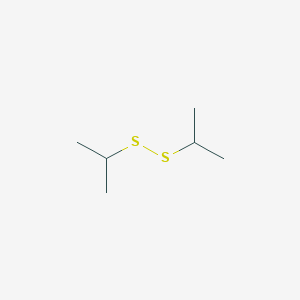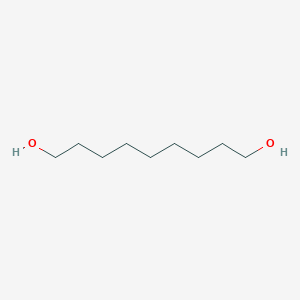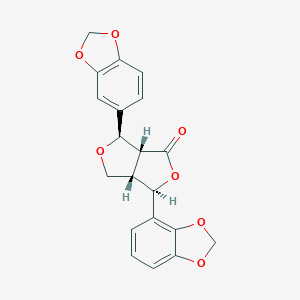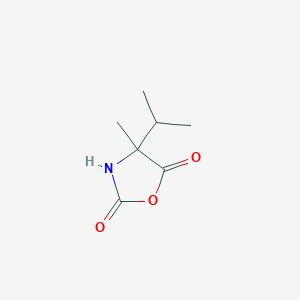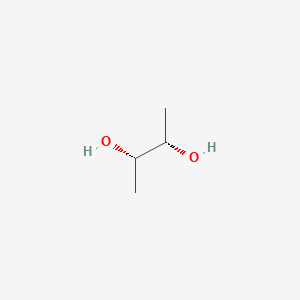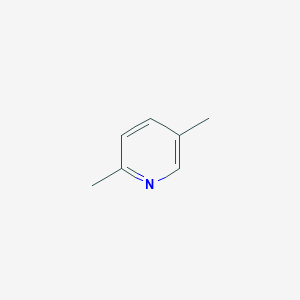![molecular formula C22H29F3O2 B147157 (trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate CAS No. 132123-45-6](/img/structure/B147157.png)
(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate
Übersicht
Beschreibung
The compound "(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its fluorinated aromatic ring and cyclohexane moieties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the target molecule's characteristics.
Synthesis Analysis
The synthesis of related cyclopropane and cyclohexane derivatives has been explored in the literature. For instance, trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates can be reacted with nitriles in the presence of tin(IV) chloride to yield trisubstituted oxazoles . Similarly, the synthesis of di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates involves esterification of trans-1,4-cyclohexanedicarboxylic acid with alkylphenols . These methods suggest that the target compound could potentially be synthesized through related esterification reactions or by adapting the cyclopropane ring-opening strategies to the cyclohexane framework.
Molecular Structure Analysis
The molecular structure of cyclopropane and cyclohexane derivatives has been studied using X-ray diffraction, revealing that even small changes in the structure can significantly affect the molecular geometry and the inclusion properties of these compounds . The presence of fluorine atoms on the aromatic ring, as in the case of 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates, can influence the electronic distribution and steric hindrance, which in turn can affect the overall molecular conformation of the target compound .
Chemical Reactions Analysis
Cyclopropane and cyclohexane derivatives participate in various nucleophilic reactions. For example, trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates undergo ring-opening reactions with hydrazines to form dihydropyrazoles or cyclopropane-fused pyridazinones . These reactions proceed with high regio- and diastereoselectivity, indicating that the target compound might also exhibit specific reactivity patterns when subjected to nucleophilic attacks, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and mesomorphic properties of cyclohexane derivatives, such as the di-(4'-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, have been characterized by techniques like hot-stage polarizing microscopy and differential scanning calorimetry (DSC) . These studies provide insights into phase transitions and mesomorphic behavior, which are influenced by the length of the alkyl chain and the nature of the substituents. The fluorinated analogs, such as 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates, show nematic phases and can affect the properties of liquid crystal mixtures . Therefore, the target compound might also display unique mesomorphic properties and influence the behavior of liquid crystal systems.
Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclohexane Carboxylic Acids
A study by Zhang Ming-yu (2012) detailed the synthesis of cis/trans-4-(5′-propyl-tetrahydropyran-2′-yl)-cyclohexane carboxylic acid from trans-4-(5′-propyl-tetrahydropyran-2′-yl)-benzoic acid through catalytic hydrogenation. The best results were achieved using Ru/C as a catalyst and NaOH solution as the reaction medium, with a reaction temperature of 75-85 ℃ and hydrogenation pressure of 3.5 MPa. A purity of more than 99.5% was obtained through isomerization reaction with high temperature and subsequent recrystallization with toluene and ethanol Zhang Ming-yu (2012).
High-Pressure Phase Studies
Research by J. Rübesamen and G. Schneider (1993) explored the high-pressure phase behavior of several liquid crystalline cyclohexane derivatives using differential thermal analysis. The study observed special high-pressure effects for liquid crystals, such as pressure-induced phases and changes from monotropic to enantiotropic polymorphism, providing valuable insights into the molecular structure of these substances Rübesamen & Schneider (1993).
Fluorination Reactions
The reaction of sulfur tetrafluoride with trans-4,5-dibromo-cis-1,2-cyclohexanedicarboxylic anhydride was investigated by W. Dmowski et al. (1996), leading to the formation of fluorinated cyclohexane derivatives. This study showcases a method for introducing fluorine atoms into cyclohexane rings, potentially altering their physical and chemical properties for various applications Dmowski et al. (1996).
Nematic Phases of Cyclohexane Carboxylates
H. Takatsu, K. Takeuchi, and H. Satō (1984) prepared a series of 3,4-difluorophenyl trans-4′-substituted cyclohexane-1′-carboxylates showing nematic phases. Their study measured transition temperatures, enthalpies, and entropies, contributing to the understanding of how substituents affect the liquid crystalline properties of cyclohexane derivatives Takatsu, Takeuchi, & Satō (1984).
Safety And Hazards
Eigenschaften
IUPAC Name |
(3,4,5-trifluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F3O2/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)22(26)27-18-12-19(23)21(25)20(24)13-18/h12-17H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAWLPKKYZMFEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471226 | |
| Record name | 3,4,5-Trifluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate | |
CAS RN |
132123-45-6 | |
| Record name | 3,4,5-Trifluorophenyl 4'-propyl[1,1'-bi(cyclohexane)]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, 3,4,5-trifluorophenyl ester, (trans,trans) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



